- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agentsOrganic & Biomolecular Chemistry, 2017, 15(35), 7404-7410,
Cas no 90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde)

90923-75-4 structure
Nombre del producto:1-Methyl-1H-indole-5-carbaldehyde
Número CAS:90923-75-4
MF:C10H9NO
Megavatios:159.184562444687
MDL:MFCD08271908
CID:802806
PubChem ID:7537534
1-Methyl-1H-indole-5-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 1-Methyl-1H-indole-5-carbaldehyde
- 1H-Indole-5-carboxaldehyde,1-methyl-
- 1-methylindole-5-carbaldehyde
- 1-Methylindolecarbaldehyde
- 1-Methyl-1H-indole-5-carboxaldehyde
- 1H-Indole-5-carboxaldehyde, 1-methyl-
- XIVDZBIBWGQOTI-UHFFFAOYSA-N
- 5-formyl-1-methylindole
- N-Methylindol-5-carbaldehyde
- N-Methylindole-5-carbaldehyde
- N-methylindole-5-carboxaldehyde
- STK501443
- SBB018852
- KM2950
- BDBM50037843
- 1-Methyl-1H-indole-5-carboxaldehyde (ACI)
- Indole-5-carboxaldehyde, 1-methyl- (7CI)
- 1-Methylindole-5-carboxaldehyde
- N-Methyl-5-indolecarboxaldehyde
- 90923-75-4
- EN300-1235019
- SCHEMBL1125942
- Z1201624481
- Y11274
- 1-methyl-1H-indole-5-carbaldehyde, AldrichCPR
- MFCD08271908
- 1-Methyl-1H-indole-5-carboxaldehyde, 97%
- F8886-2498
- CS-0061753
- J-504890
- AKOS000321365
- CHEMBL3358224
- ALBB-004944
- SY081342
- PS-6169
- DTXSID90428739
-
- MDL: MFCD08271908
- Renchi: 1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3
- Clave inchi: XIVDZBIBWGQOTI-UHFFFAOYSA-N
- Sonrisas: O=CC1C=C2C=CN(C2=CC=1)C
Atributos calculados
- Calidad precisa: 159.06800
- Masa isotópica única: 159.068
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 181
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 22
Propiedades experimentales
- Denso: 1.1
- Punto de fusión: 80-85 °C
- Punto de ebullición: 318.7°C at 760 mmHg
- Punto de inflamación: 146.5°C
- índice de refracción: 1.585
- PSA: 22.00000
- Logp: 1.99080
- Sensibilidad: Air & Moisture Sensitive
1-Methyl-1H-indole-5-carbaldehyde Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 26-36
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:2-8°C
1-Methyl-1H-indole-5-carbaldehyde Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-1H-indole-5-carbaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-5g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 98% | 5g |
¥1413.00 | 2024-04-25 | |
Chemenu | CM115679-25g |
1-methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 95%+ | 25g |
$1121 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-250mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 250mg |
¥128.0 | 2024-07-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-100mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 100mg |
¥80.0 | 2024-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 5g |
¥2355.0 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-250mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 98% | 250mg |
¥186.00 | 2024-04-25 | |
abcr | AB223529-250mg |
1-Methyl-1H-indole-5-carbaldehyde, 95%; . |
90923-75-4 | 95% | 250mg |
€101.30 | 2025-03-19 | |
Key Organics Ltd | PS-6169-5MG |
1-Methyl-1H-indole-5-carboxaldehyde |
90923-75-4 | >97% | 5mg |
£46.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 5g |
¥2355.0 | 2022-07-28 | |
TRC | M219168-1g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 1g |
$ 340.00 | 2022-06-04 |
1-Methyl-1H-indole-5-carbaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Magnesium , Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt
1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt
1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
Referencia
- Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl ThioformateOrganic Letters, 2017, 19(7), 1646-1649,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: o-Xylene
Referencia
- Introduction of substituents in the benzene ring of indole. VIII. 1-Methylindole-5-carboxaldehydeZhurnal Obshchei Khimii, 1962, 32, 1335-6,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt
1.2 3 d, 50 °C
1.2 3 d, 50 °C
Referencia
- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cellsEuropean Journal of Medicinal Chemistry, 2018, 158, 167-183,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Triethylsilane Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: Dimethylformamide ; 8 h, 65 °C
Referencia
- Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl IsocyanideOrganic Letters, 2014, 16(13), 3492-3495,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux; 1 h, reflux
Referencia
- Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agentsBioorganic & Medicinal Chemistry, 2014, 22(7), 2060-2079,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium acetate , Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ; 16 h, 60 °C
Referencia
- Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO sourceEuropean Journal of Organic Chemistry, 2021, 2021(2), 309-313,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt → 35 °C; 18 h, 35 °C
1.2 rt → 35 °C; 18 h, 35 °C
Referencia
- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with OlaparibJournal of Medicinal Chemistry, 2020, 63(5), 2588-2619,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Indole-substituted nickel dithiolene complexes in electronic and optoelectronic devicesJournal of Materials Chemistry, 2011, 21(39), 15422-15430,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C
1.2 30 min, 0 °C
Referencia
- Formation of stable neutral copper bis-dithiolene thin films by potentiostatic electrodepositionChemical Communications (Cambridge, 2011, 47(25), 7089-7091,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex , Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ; 6 h, 65 °C
Referencia
- Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical IntermediatesOrganic Letters, 2019, 21(4), 1176-1181,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(diphenylphosphino)ethane , Palladium diacetate Solvents: Dimethyl sulfoxide ; 6 h, 120 °C
Referencia
- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donorsRSC Advances, 2015, 5(22), 17060-17063,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ; rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ; rt
Referencia
- Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approachEuropean Journal of Medicinal Chemistry, 2019, 167, 61-75,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt
1.2 48 h, 50 °C
1.2 48 h, 50 °C
Referencia
- Methylsulfanylpyridine based diheteroaryl isocombretastatin analogs as potent anti-proliferative agentsEuropean Journal of Medicinal Chemistry, 2021, 209,,
1-Methyl-1H-indole-5-carbaldehyde Raw materials
- Tert-BUTYL ISOCYANIDE
- 1-Methyl-5-iodo-1H-indole
- 1H-indole-5-carbaldehyde
- 5-Bromo-1-methyl-1h-indole
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde
- Methanethioic acid, S-phenyl ester
1-Methyl-1H-indole-5-carbaldehyde Preparation Products
1-Methyl-1H-indole-5-carbaldehyde Literatura relevante
-
1. Back matter
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):168.0/841.0